molecular formula C8H17N3O3 B2428947 Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate CAS No. 41863-52-9

Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate

Cat. No.: B2428947
CAS No.: 41863-52-9
M. Wt: 203.242
InChI Key: FRNDCHOMCRLCJX-YFKPBYRVSA-N
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Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydrazinyl-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O3/c1-5(6(12)11-9)10-7(13)14-8(2,3)4/h5H,9H2,1-4H3,(H,10,13)(H,11,12)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNDCHOMCRLCJX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41863-52-9
Record name tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate
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Scientific Research Applications

Organic Synthesis

Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate serves as a versatile reagent in organic synthesis. Its unique functional groups allow it to act as a building block for more complex molecules, facilitating the preparation of pharmaceuticals and agrochemicals. The compound is particularly valuable as a protecting group for amines during multi-step syntheses, enhancing the efficiency of chemical transformations.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. The hydrazinecarbonyl moiety can interact with various biological targets, making it a candidate for designing enzyme inhibitors and other therapeutic agents. Notably, it has shown promise in:

  • Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
  • Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which may protect against oxidative stress in cellular models .
  • Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against Gram-positive bacteria, suggesting potential applications in infection control .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Study on Enzyme Inhibition :
    • A study reported its ability to inhibit endothiapepsin, an aspartic protease implicated in several diseases. The IC50 values for inhibition ranged from 12.8 to 365 µM, indicating moderate potency.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cellular models. The mechanism was attributed to the donation of hydrogen atoms from the hydrazine moiety, neutralizing reactive oxygen species (ROS).
  • Antimicrobial Testing :
    • A recent investigation revealed that this compound exhibited notable activity against Gram-positive bacteria, supporting its potential use in treating infections.

Summary of Biological Activities

The compound's biological activities can be summarized as follows:

Activity TypeDescription
Enzyme InhibitionModerately inhibits endothiapepsin (IC50: 12.8 - 365 µM)
Antioxidant ActivityReduces oxidative stress markers through ROS neutralization
Antimicrobial ActivitySignificant activity against Gram-positive bacteria

Biological Activity

Tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate, also known by its CAS number 112257-19-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol. The compound is characterized by a tert-butyl group attached to a hydrazinecarbonyl moiety, which is known to influence its biological interactions.

PropertyValue
Molecular FormulaC₉H₁₈N₂O₂
Molecular Weight186.25 g/mol
Physical StateLiquid
Purity>95%
Storage ConditionsCool, dark place

The biological activity of this compound primarily stems from its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that hydrazine derivatives can inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival .
  • Antioxidant Properties : Compounds with hydrazine groups have been studied for their ability to scavenge free radicals, contributing to their protective effects against oxidative stress .
  • Antimicrobial Activity : Some studies suggest that hydrazine derivatives exhibit antimicrobial properties, making them candidates for further exploration in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Inhibition : A study highlighted the compound's ability to inhibit endothiapepsin, an aspartic protease implicated in several diseases. The IC50 values for inhibition were reported between 12.8 and 365 µM, indicating moderate potency .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that this compound could reduce oxidative stress markers in cellular models. The mechanism was attributed to the donation of hydrogen atoms from the hydrazine moiety, neutralizing reactive oxygen species (ROS) .
  • Antimicrobial Testing : A recent investigation into the antimicrobial properties revealed that this compound showed significant activity against Gram-positive bacteria, suggesting potential applications in infection control .

Summary of Biological Activities

Biological ActivityDescriptionReference
Enzyme InhibitionModerate inhibition of endothiapepsin with IC50 values between 12.8 - 365 µM
Antioxidant PropertiesReduces oxidative stress markers
Antimicrobial ActivitySignificant activity against Gram-positive bacteria

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[(1S)-1-(hydrazinecarbonyl)ethyl]carbamate, and how do reaction conditions influence yield?

The compound is synthesized via the reaction of tert-butyl carbamate with hydrazine derivatives. A common method involves hydrazine hydrate and a catalyst (e.g., triethylamine) in polar aprotic solvents like dichloromethane or ethyl acetate at 0–25°C . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of tert-butyl carbamate to hydrazine hydrate) and inert atmospheres to prevent oxidation of the hydrazine moiety. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical techniques include:

  • NMR spectroscopy : Confirm stereochemistry (e.g., 1S configuration via coupling constants in 1H^1H-NMR) and functional groups (carbamate C=O at ~155 ppm in 13C^{13}C-NMR) .
  • Mass spectrometry : Molecular ion peak at m/z 203.24 (M+H+^+) matches the molecular formula C8_8H17_{17}N3_3O3_3 .
  • Chromatography : HPLC with UV detection (λ = 210–220 nm) ensures >95% purity .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Solubility : Partially soluble in water, highly soluble in DMSO, methanol, and dichloromethane .
  • Stability : Degrades under acidic/basic conditions or prolonged exposure to light. Store at −20°C in inert, moisture-free environments .

Advanced Research Questions

Q. How does the stereochemistry (1S configuration) influence reactivity in peptide coupling or heterocycle synthesis?

The 1S configuration enhances enantioselectivity in forming chiral hydrazides, critical for bioactive molecule synthesis (e.g., protease inhibitors). Steric hindrance from the tert-butyl group directs regioselective reactions at the hydrazinecarbonyl site . For example, in cyclization reactions, the 1S configuration reduces epimerization risk compared to racemic analogs .

Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?

  • pH stability : Perform kinetic studies in buffers (pH 2–12) at 25–37°C, monitoring degradation via HPLC. The carbamate group hydrolyzes rapidly at pH < 3 or pH > 10 .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (>120°C) .

Q. How can this compound be utilized in designing enzyme inhibitors or prodrugs?

The hydrazinecarbonyl group acts as a bioisostere for carboxylic acids, enabling reversible binding to metalloenzymes (e.g., angiotensin-converting enzyme). For prodrugs, the tert-butyl carbamate serves as a protecting group, cleaved in vivo by esterases . Case study: Derivatives of this compound showed IC50_{50} values < 1 µM against bacterial hydrolases .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies in IC50_{50} values often arise from assay conditions (e.g., buffer ionic strength, enzyme source). Standardize protocols by:

  • Using recombinant enzymes with confirmed activity.
  • Validating cell-based assays with positive controls (e.g., bestatin for aminopeptidase inhibition) .

Q. How does this compound compare structurally and functionally to analogs like tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate?

Property This compound tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate
Key functional groups Hydrazinecarbonyl, carbamateDihydroxy, phenyl, carbamate
Reactivity Nucleophilic hydrazine for acylationsHydroxyl groups enable glycosylation or phosphorylation
Biological applications Enzyme inhibitionChiral scaffold for antiviral agents
Data sourced from .

Methodological Considerations

  • Stereochemical analysis : Use X-ray crystallography (as in ) or chiral HPLC to confirm enantiopurity.
  • Reaction optimization : Employ Design of Experiments (DoE) to assess solvent polarity, temperature, and catalyst effects on yield .
  • Toxicity screening : Perform Ames tests or zebrafish embryo assays to evaluate genotoxicity and developmental toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.